![molecular formula C10H20O4S B3052207 [trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate CAS No. 395090-85-4](/img/new.no-structure.jpg)
[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate is an organic compound with the molecular formula C10H20O4S and a molecular weight of 236.33 g/mol. This compound is characterized by a cyclohexane ring substituted with a methoxymethyl group and a methanesulfonate ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate typically involves the reaction of trans-4-(Methoxymethyl)cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium methoxide yields [trans-4-(Methoxymethyl)cyclohexyl]methyl ether.
Hydrolysis: The major products are trans-4-(Methoxymethyl)cyclohexanol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate involves the nucleophilic attack on the methanesulfonate ester group. The methanesulfonate group is a good leaving group, facilitating the formation of a new bond between the nucleophile and the cyclohexyl moiety. This reaction can modify the chemical and physical properties of the target molecule, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-4-Methylcyclohexylamine: This compound has a similar cyclohexane ring structure but with an amine group instead of a methoxymethyl and methanesulfonate ester group.
trans-4-Methylcyclohexanol: This compound is similar but lacks the methanesulfonate ester group.
Uniqueness
[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate is unique due to the presence of both a methoxymethyl group and a methanesulfonate ester group. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
395090-85-4 |
|---|---|
Molekularformel |
C10H20O4S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
[4-(methoxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O4S/c1-13-7-9-3-5-10(6-4-9)8-14-15(2,11)12/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
IXVZQSZBGPQSPM-UHFFFAOYSA-N |
SMILES |
COCC1CCC(CC1)COS(=O)(=O)C |
Kanonische SMILES |
COCC1CCC(CC1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



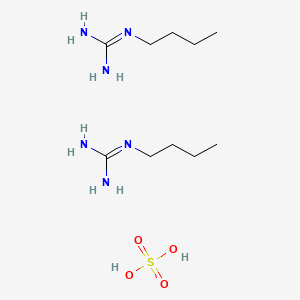
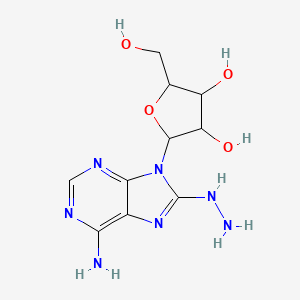
![1-Chloro-4-[(2-isothiocyanatoethyl)thio]benzene](/img/structure/B3052132.png)
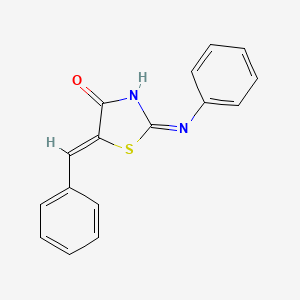

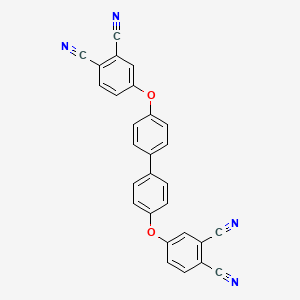
![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)
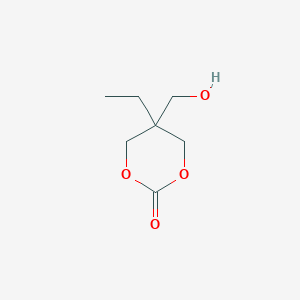


![1-[(2S)-2-(3-Pyridinyl)-1-pyrrolidinyl]-1-hexanone](/img/structure/B3052145.png)
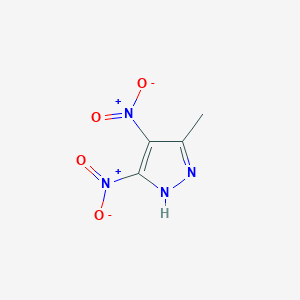
![BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE](/img/structure/B3052147.png)
